Cas no 355145-52-7 (2,3-dihydro-1H-inden-2-yl sulfamate)

2,3-Dihydro-1H-inden-2-yl sulfamate is a sulfamate derivative of 2,3-dihydro-1H-indene, characterized by its unique structural framework combining an indane core with a sulfamate functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The sulfamate moiety enhances its reactivity and binding affinity, making it a candidate for enzyme inhibition studies, particularly in targeting sulfatases or other hydrolytic enzymes. Its stable indane backbone contributes to improved metabolic stability, while the sulfamate group offers versatility for further derivatization. This compound is primarily utilized in exploratory synthesis and preclinical investigations.
2,3-dihydro-1H-inden-2-yl sulfamate structure
355145-52-7 structure
Product name:2,3-dihydro-1H-inden-2-yl sulfamate
CAS No:355145-52-7
MF:C9H11NO3S
Molecular Weight:213.25354
CID:1477026
PubChem ID:11218137

2,3-dihydro-1H-inden-2-yl sulfamate 化学的及び物理的性質

名前と識別子

    • Sulfamic acid, 2,3-dihydro-1H-inden-2-yl ester
    • 2,3-dihydro-1H-inden-2-yl sulfamate
    • 355145-52-7
    • EN300-2003155
    • Sulfamate indan-2-yl ester
    • SCHEMBL3187663
    • OQKQZBIRXHGICU-UHFFFAOYSA-N
    • インチ: InChI=1S/C9H11NO3S/c10-14(11,12)13-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12)
    • InChIKey: OQKQZBIRXHGICU-UHFFFAOYSA-N
    • SMILES: C1C(CC2=CC=CC=C21)OS(=O)(=O)N

計算された属性

  • 精确分子量: 213.04603
  • 同位素质量: 213.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

  • PSA: 69.39

2,3-dihydro-1H-inden-2-yl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2003155-5.0g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
5g
$4391.0 2023-06-03
Enamine
EN300-2003155-10.0g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
10g
$6512.0 2023-06-03
Enamine
EN300-2003155-0.25g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
0.25g
$1393.0 2023-09-16
Enamine
EN300-2003155-2.5g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
2.5g
$2969.0 2023-09-16
Enamine
EN300-2003155-0.05g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
0.05g
$1272.0 2023-09-16
Enamine
EN300-2003155-5g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
5g
$4391.0 2023-09-16
Enamine
EN300-2003155-10g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
10g
$6512.0 2023-09-16
Enamine
EN300-2003155-0.5g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
0.5g
$1453.0 2023-09-16
Enamine
EN300-2003155-0.1g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
0.1g
$1332.0 2023-09-16
Enamine
EN300-2003155-1.0g
2,3-dihydro-1H-inden-2-yl sulfamate
355145-52-7
1g
$1515.0 2023-06-03

2,3-dihydro-1H-inden-2-yl sulfamate 関連文献

2,3-dihydro-1H-inden-2-yl sulfamateに関する追加情報

Recent Advances in the Study of 2,3-dihydro-1H-inden-2-yl sulfamate (CAS: 355145-52-7)

The compound 2,3-dihydro-1H-inden-2-yl sulfamate (CAS: 355145-52-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfamate derivative, characterized by its unique indene scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and the treatment of neurological disorders. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, paving the way for its potential clinical development.

One of the key areas of interest is the compound's role as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,3-dihydro-1H-inden-2-yl sulfamate exhibits a high affinity for STS, with an IC50 value in the nanomolar range. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of STS, revealing critical interactions with key amino acid residues. These findings underscore the potential of this compound as a lead candidate for the development of next-generation STS inhibitors.

In addition to its anticancer properties, recent research has explored the neuroprotective effects of 2,3-dihydro-1H-inden-2-yl sulfamate. A preclinical study published in Neuropharmacology in 2024 reported that the compound significantly reduces oxidative stress and inflammation in neuronal cells, suggesting its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro and in vivo models to demonstrate the compound's ability to cross the blood-brain barrier and exert protective effects against amyloid-beta-induced toxicity. These results highlight the multifaceted therapeutic potential of this sulfamate derivative.

The synthesis and optimization of 2,3-dihydro-1H-inden-2-yl sulfamate have also been a focus of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route that improves the scalability and purity of the compound. The authors utilized a one-pot sulfamoylation strategy, which significantly reduced the number of purification steps and increased overall efficiency. This advancement is expected to facilitate further pharmacological and clinical studies by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in the clinical translation of 2,3-dihydro-1H-inden-2-yl sulfamate. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its metabolic stability. Additionally, long-term toxicity studies are required to assess its safety profile comprehensively. Ongoing research aims to address these limitations through the design of analogs with improved pharmacological properties.

In conclusion, 2,3-dihydro-1H-inden-2-yl sulfamate (CAS: 355145-52-7) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its dual role as an STS inhibitor and neuroprotective agent underscores its potential in treating a wide range of diseases. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic efficacy, bringing it closer to clinical application.

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